4-Methyl-1-oxaspiro[2.5]octane
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Overview
Description
4-Methyl-1-oxaspiro[2.5]octane is a chemical compound characterized by a spirocyclic structure, where a single oxygen atom bridges two carbon rings. This unique structure imparts specific chemical properties and reactivity, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-oxaspiro[2.5]octane typically involves the reaction of cyclohexanone with methylene iodide in the presence of a base, followed by epoxidation. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the epoxidation step may be carried out using peracids like m-chloroperbenzoic acid .
Industrial Production Methods
Industrial production methods for 4-Methyl-1-oxaspiro[2The use of continuous flow reactors and heterogeneous catalysts may be employed to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-oxaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .
Scientific Research Applications
4-Methyl-1-oxaspiro[2.5]octane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications, such as in drug design and development, is ongoing.
Industry: It is used in the production of fragrances and flavorings due to its distinctive chemical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-1-oxaspiro[2.5]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, influencing biochemical pathways and reactions. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Oxaspiro[2.5]octane: A similar compound with a spirocyclic structure but without the methyl group.
4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane: Another spirocyclic compound with additional methyl groups, affecting its reactivity and applications.
Uniqueness
4-Methyl-1-oxaspiro[2This uniqueness makes it valuable in various fields of research and industry .
Biological Activity
4-Methyl-1-oxaspiro[2.5]octane is a spirocyclic compound characterized by its unique structural framework, which includes a cyclohexane ring fused to an oxirane (epoxide) ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer applications.
- Molecular Formula : C₉H₁₄O
- Molecular Weight : Approximately 152.24 g/mol
- Structural Features : The compound features a methyl group at the 4-position of the spiro structure, influencing its reactivity and biological interactions.
Biological Activities
Research indicates that this compound exhibits notable biological activities, particularly in:
- Antimicrobial Activity : Studies have demonstrated its effectiveness against various microbial strains, suggesting a mechanism that may involve the inhibition of specific enzymes or proteins essential for microbial growth and survival.
- Anticancer Properties : Preliminary investigations suggest that derivatives of this compound can inhibit cancer cell proliferation, potentially through pathways involving apoptosis and cell cycle arrest.
The biological activity of this compound is thought to be mediated through its interaction with specific proteins or enzymes. For instance, kinetic resolution studies utilizing yeast epoxide hydrolase (YEH) have shown that this compound interacts selectively with certain epimers, demonstrating stereoselectivity in its biological activity . The O-axial C3 epimers of 1-oxaspiro[2.5]octanes are hydrolyzed more rapidly than their equatorial counterparts, highlighting the importance of stereochemistry in its mechanism of action .
Table 1: Summary of Biological Activities
Structural and Conformational Analysis
A detailed analysis using NMR spectroscopy has provided insights into the conformational preferences of this compound. The study revealed that the relative configuration and preferred conformations are influenced by steric and electronic effects from substituents on the aliphatic rings .
Synthesis and Derivatives
The synthesis of this compound typically involves treating specific precursors under controlled conditions to yield the desired product. Variants and derivatives of this compound continue to be explored for their unique biological profiles.
Table 2: Synthetic Routes and Derivatives
Compound Name | Synthetic Route Description |
---|---|
This compound | Synthesized from 2,2,3,6-tetramethyl-1-cyclohexanone with dimethylsulfonium methylide |
1-Oxaspiro[2.5]octane derivatives | Studied for varying biological activities based on structural modifications |
Properties
Molecular Formula |
C8H14O |
---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
4-methyl-1-oxaspiro[2.5]octane |
InChI |
InChI=1S/C8H14O/c1-7-4-2-3-5-8(7)6-9-8/h7H,2-6H2,1H3 |
InChI Key |
OEZJCNRSWITYNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC12CO2 |
Origin of Product |
United States |
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